Mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in vitro
Mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in vitro
Executive Summary
The rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can efficiently occupy the ATP-binding pocket of target enzymes. 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide represents a highly specialized synthetic intermediate and bioactive scaffold within this domain. Built upon the well-documented 3-amino-4-bromo-1H-pyrazole core, this compound functions primarily as an ATP-competitive kinase inhibitor [3].
In medicinal chemistry, derivatives of this scaffold have demonstrated profound efficacy in targeting dysregulated kinase networks, particularly NF-κB-inducing kinase (NIK / MAP3K14) [1] and the AXL Receptor Tyrosine Kinase [2]. This technical whitepaper delineates the structural pharmacology, in vitro mechanism of action, and the rigorous, self-validating experimental workflows required to evaluate this compound's efficacy in preclinical drug development.
Structural Pharmacology & Binding Kinetics
The pharmacological potency of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is dictated by its tripartite structural topology, which allows it to act as a potent inhibitor in various biological pathways [4]:
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The Hinge-Binding Motif (3-Amino-1H-pyrazole): The primary amine and the adjacent pyrazole nitrogen form a bidentate hydrogen-bond donor/acceptor network. This network directly interacts with the backbone carbonyl and amide NH of the kinase hinge region, mimicking the adenine ring of endogenous ATP.
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The Hydrophobic Anchor (4-Bromo Substituent): The heavy bromine atom is critical for target selectivity. It projects into the hydrophobic pocket adjacent to the gatekeeper residue. The halogen bond formed here significantly increases the residence time of the inhibitor on the enzyme, driving potent target engagement.
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The Solvent-Exposed Tail (N-ethylpropanamide): The aliphatic amide tail is directed outward toward the solvent channel of the kinase. This orientation improves the compound's aqueous solubility and optimizes the entropic profile of binding by displacing ordered water molecules from the active site.
Mechanism of Action: ATP-competitive inhibition of AXL/NIK signaling pathways.
Primary In Vitro Mechanisms
Inhibition of the Non-Canonical NF-κB Pathway (NIK Targeting)
NIK (MAP3K14) is a central regulatory kinase in the non-canonical NF-κB signaling cascade, often constitutively active in B-cell malignancies and autoimmune disorders. Pyrazole-based inhibitors competitively bind to the NIK active site [1]. By blocking NIK catalytic activity, the compound prevents the downstream phosphorylation of IKKα, thereby halting the proteolytic processing of p100 into the active p52 transcription factor. This effectively silences survival gene transcription in target cells.
Blockade of TAM Receptor Signaling (AXL Targeting)
AXL is a receptor tyrosine kinase implicated in tumor metastasis, immune evasion, and acquired resistance to standard chemotherapies. Upon binding of its ligand, GAS6, AXL undergoes autophosphorylation. 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide intercepts this process by occupying the intracellular kinase domain [2]. This blockade rapidly abrogates downstream PI3K/AKT and MEK/ERK signaling, inducing apoptosis in AXL-dependent cell lines.
Quantitative Data Summary
To benchmark the efficacy of this compound class, in vitro profiling data is standardized across biochemical and cellular assays. The table below summarizes representative pharmacological parameters for 3-amino-4-bromo-pyrazole derivatives against primary kinase targets.
| Assay Type | Target | Parameter | Representative Value | Biological Significance |
| Biochemical | AXL Kinase | IC₅₀ | < 50 nM | High-affinity target engagement at the ATP pocket. |
| Biochemical | NIK (MAP3K14) | IC₅₀ | < 100 nM | Potent blockade of non-canonical NF-κB signaling. |
| Cellular | p-AKT (Ser473) | EC₅₀ | ~ 250 nM | Confirms effective cellular membrane penetration. |
| Cytotoxicity | HepG2 (Hepatocytes) | CC₅₀ | > 50 µM | Indicates a highly favorable in vitro therapeutic window. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific biochemical causality for every methodological choice.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Rationale: This assay quantifies the direct inhibition of kinase catalytic activity independently of cellular variables. It relies on the universal detection of ADP generated during the kinase reaction, avoiding the hazards of radiometric (³²P) assays.
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Buffer Preparation: Prepare the kinase reaction buffer containing 8 mM MOPS (pH 7.0), 10 mM Mg(OAc)₂, 0.2 mM EDTA, and 1 mM DTT.
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Causality: MOPS maintains an optimal physiological pH. Mg²⁺ is an obligate cofactor required for ATP positioning. EDTA chelates trace heavy metals that could non-specifically inhibit the enzyme, while DTT prevents the oxidation of critical active-site cysteine residues[2].
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Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
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Causality: Maintaining DMSO at ≤1% is critical to prevent solvent-induced denaturation of the recombinant kinase.
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Pre-Incubation: Add the recombinant kinase (e.g., AXL or NIK) and incubate for 30 minutes at 25°C.
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Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the competing substrate.
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Reaction Initiation: Add ultra-pure ATP (calibrated to the specific Km of the target kinase) and the appropriate peptide substrate. Incubate for 60 minutes.
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Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.
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Data Validation: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The assay is considered valid only if the Z'-factor (calculated from DMSO negative controls and Staurosporine positive controls) is > 0.6.
Standardized workflow for in vitro kinase target engagement and IC50 determination.
Protocol 2: Cellular Target Engagement (Western Blotting)
Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). This protocol validates functional pathway blockade inside living cells.
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Cell Culture & Starvation: Seed target cells (e.g., H1299 for AXL evaluation) in 6-well plates. Once adhered, starve the cells overnight in media containing 0.1% FBS.
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Causality: Serum starvation reduces basal kinase activity and silences background signaling noise, providing a clean baseline for the assay.
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Inhibitor Treatment: Treat the cells with the compound (0.1, 1, and 10 µM) for 2 hours.
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Ligand Stimulation: Stimulate the cells with the specific ligand (e.g., 200 ng/mL GAS6 for AXL) for exactly 15 minutes.
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Causality: Acute stimulation synchronizes receptor autophosphorylation, yielding a sharp, detectable peak in the phosphorylation of downstream effectors like AKT.
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Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (Na₃VO₄ and NaF).
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Causality: Phosphatase inhibitors are strictly required to "freeze" the transient phosphorylation state of the target proteins during the lysis process.
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Immunoblotting & Validation: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-AXL (Tyr779), total AXL, and p-AKT (Ser473). Normalize the phosphorylated signals against total protein levels using densitometry to confirm dose-dependent pathway inhibition.
References
- NEW PYRAZOLE DERIVATIVES AS NIK INHIBITORS European Patent Office - EP 3209654 B1 URL
- Compounds for the treatment of kinase-dependent disorders World Intellectual Property Organization - WO2020247418A1 URL
